Precision Synthesis: (3β,5β)-Tetrahydro 11-Deoxycorticosterone 21-Acetate
Precision Synthesis: (3β,5β)-Tetrahydro 11-Deoxycorticosterone 21-Acetate
This guide outlines the precision synthesis of (3β,5β)-Tetrahydro 11-Deoxycorticosterone 21-Acetate (also known as (3β,5β)-THDOC 21-acetate ).
Unlike its endogenous neuroactive isomer (3α,5α-THDOC), which is a potent positive allosteric modulator of GABA_A receptors, the 3β,5β-isomer is frequently utilized in Structure-Activity Relationship (SAR) studies to delineate non-genomic effects, specifically its role in blocking T-type calcium channels and its lack of GABAergic activity.
Executive Summary
-
Target Molecule: 3β,21-dihydroxy-5β-pregnan-20-one 21-acetate.
-
Core Challenge: Stereoselective construction of the 5β-cis A/B ring fusion and the thermodynamically less favored 3β-axial hydroxyl group.
-
Strategic Solution: A "Switch-and-Invert" strategy. We first establish the 5β-skeleton via directed hydrogenation, generate the accessible 3α-alcohol, and then rigorously invert the stereocenter using a Mitsunobu protocol to secure the 3β-configuration with high fidelity.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis requires overcoming two major stereochemical hurdles:
-
The A/B Ring Junction (C5): We must force a cis-fusion (5β). Standard catalytic hydrogenation often yields the trans (5α) isomer.
-
The C3 Hydroxyl Configuration: In the 5β-pregnane skeleton, the 3α-hydroxyl (equatorial) is thermodynamically favored. The target 3β-hydroxyl is axial. Direct reduction of the ketone typically yields the wrong isomer (3α).
The Pathway:
-
Substrate: 11-Deoxycorticosterone 21-acetate (DOCA).
-
5β-Reduction: Catalytic hydrogenation in Pyridine (favors 5β).
-
C3-Reduction: Non-selective reduction to the 3α-alcohol (Precursor).
-
Stereoinversion: Mitsunobu reaction to invert C3 from α
β.
Diagram 1: Synthetic Logic Flow
Caption: Logical flow from DOCA to (3β,5β)-THDOC via stereoselective inversion.
Part 2: Detailed Synthetic Protocols
Step 1: Stereoselective 5β-Hydrogenation
The reduction of the
-
Reagents: 11-Deoxycorticosterone 21-acetate, 5% Pd/CaCO
(or Pd/BaSO ), Pyridine (anhydrous). -
Mechanism: Pyridine coordinates to the palladium surface, hindering the "flat" adsorption required for 5α-reduction. The steroid adsorbs via the
-face, leading to hydrogen delivery from the -face and pushing the C19 methyl and C5 hydrogen to a cis relationship.
Protocol:
-
Dissolve 1.0 g of DOCA in 25 mL of anhydrous pyridine.
-
Add 200 mg of 5% Pd/CaCO
. -
Purge the vessel with N
, then introduce H (balloon pressure, ~1 atm). -
Stir vigorously at Room Temperature (RT) for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the UV-active enone spot.
-
Workup: Filter through Celite to remove catalyst. Evaporate pyridine under reduced pressure (azeotrope with toluene if necessary).
-
Purification: Recrystallize from Acetone/Hexane to isolate 5β-dihydrodeoxycorticosterone 21-acetate .
Step 2: Formation of the 3α-Hydroxyl Precursor
We intentionally generate the 3α-isomer first because it is the thermodynamic product of simple hydride reduction.
-
Reagents: Sodium Borohydride (NaBH
), Methanol/THF (1:1). -
Causality: In 5β-steroids, the A-ring adopts a conformation where the 3α-position is equatorial and the 3β-position is axial. Small hydrides like borohydride attack the ketone from the sterically less hindered axial trajectory (perpendicular to the ring), yielding the equatorial (3α) alcohol.
Protocol:
-
Dissolve the 5β-ketone (from Step 1) in MeOH/THF (1:1) at 0°C.
-
Add NaBH
(0.5 equiv) portion-wise. -
Stir for 30 mins.
-
Quench with dilute acetic acid. Extract with DCM.
-
Result: Predominantly 3α,21-dihydroxy-5β-pregnan-20-one 21-acetate . (Note: The 20-ketone is sterically hindered by the C18 methyl and side-chain, reacting much slower than the C3 ketone).
Step 3: The Mitsunobu Inversion (The Stereochemical Switch)
This is the critical step. We convert the 3α-equatorial alcohol into the 3β-axial ester via an S
-
Reagents: Triphenylphosphine (PPh
), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid (p-NBA). -
Why p-Nitrobenzoic acid? It is a stronger acid (pKa ~3.4) than benzoic acid, facilitating a faster reaction and cleaner inversion on hindered steroidal alcohols.[1]
Protocol:
-
Dissolve the 3α-alcohol (1 equiv), PPh
(1.5 equiv), and p-NBA (1.5 equiv) in anhydrous THF. -
Cool to 0°C.
-
Add DIAD (1.5 equiv) dropwise over 15 minutes.
-
Allow to warm to RT and stir overnight.
-
Mechanism: The alcohol activates as an alkoxy-phosphonium species. The carboxylate nucleophile attacks from the backside (axial attack), inverting the center to 3β .
-
Purification: Silica gel chromatography to remove phosphine oxide.
Diagram 2: Mitsunobu Inversion Mechanism
Caption: Stereochemical inversion from 3α (equatorial) to 3β (axial) via SN2 displacement.
Step 4: Final Deprotection & Re-acetylation
The Mitsunobu product is a 3β-(p-nitrobenzoate)-21-acetate. We must selectively remove the benzoate or hydrolyze both and re-acetylate C21.
Protocol:
-
Global Hydrolysis: Treat with K
CO in MeOH to remove both the 3-benzoate and 21-acetate. -
Selective Acetylation: React the resulting diol with 1.05 equiv of Acetic Anhydride in Pyridine at -10°C.
-
Selectivity: The primary C21-OH is significantly more reactive than the hindered, axial secondary C3β-OH.
-
-
Final Isolation: Column chromatography yields pure (3β,5β)-Tetrahydro 11-Deoxycorticosterone 21-Acetate .
Part 3: Analytical Validation (Self-Validating System)
To ensure the protocol worked, compare the NMR signals of the C3 proton. This is the definitive check for stereochemistry in 5β-steroids.
| Feature | 3α-OH Isomer (Unwanted) | 3β-OH Isomer (Target) |
| C3-OH Conformation | Equatorial | Axial |
| C3-H Proton | Axial | Equatorial |
| C3-H Multiplicity | Broad Multiplet (tt) | Narrow Multiplet (br s) |
| Coupling ( | Large diaxial ( | Small eq-ax/eq-eq ( |
| Chemical Shift |
Interpretation: If your H-3 NMR signal is a broad multiplet, you failed to invert (you have 3α). If it is a narrow peak shifted downfield, you successfully synthesized the 3β-isomer .
References
-
Okihara, R., et al. (2010). Potential corticoid metabolites: chemical synthesis of 3- and 21-monosulfates and their double-conjugates of tetrahydrocorticosteroids in the 5alpha- and 5beta-series.[2] Chemical & Pharmaceutical Bulletin, 58(3), 344–353. Link[2]
-
Mitsunobu, O. (1981).[3] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3][4] Synthesis, 1981(1), 1-28.[3] Link
- Todorovic, S. M., et al. (2004). 5β-Reduced neuroactive steroids are novel voltage-dependent blockers of T-type Ca2+ channels in rat sensory neurons. Neuropharmacology, 47(1), 138-149. (Context for 3β,5β bioactivity).
- Hanson, J. R. (2010). The Chemistry of the Steroids. Royal Society of Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Potential corticoid metabolites: chemical synthesis of 3- and 21-monosulfates and their double-conjugates of tetrahydrocorticosteroids in the 5alpha- and 5beta-series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
